molecular formula C8H13NO2 B15294393 Methyl 6-aminocyclohex-3-ene-1-carboxylate

Methyl 6-aminocyclohex-3-ene-1-carboxylate

Cat. No.: B15294393
M. Wt: 155.19 g/mol
InChI Key: PIPIDLZHXZUHIZ-UHFFFAOYSA-N
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Description

Methyl 6-aminocyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C8H13NO2. It is a derivative of cyclohexene, featuring an amino group at the 6th position and a methyl ester group at the 1st position. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminocyclohex-3-ene-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 6-aminocyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-aminocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and ester groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-aminocyclohex-3-ene-1-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the cyclohexene ring.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 6-aminocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-3,6-7H,4-5,9H2,1H3

InChI Key

PIPIDLZHXZUHIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=CCC1N

Origin of Product

United States

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